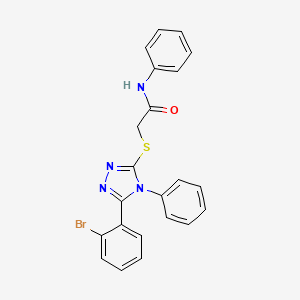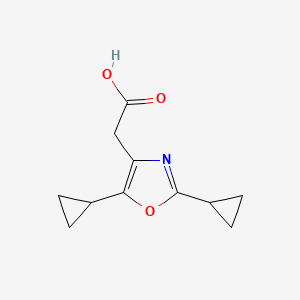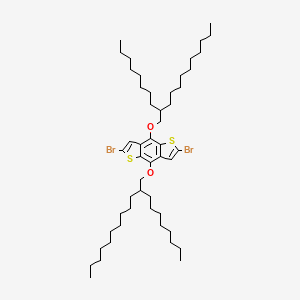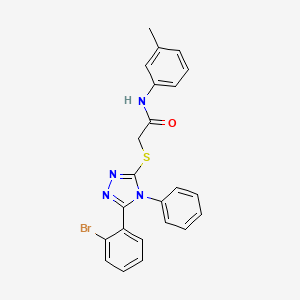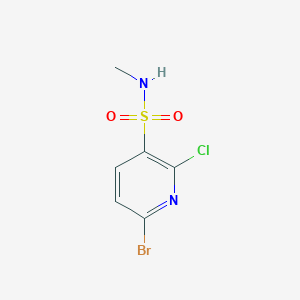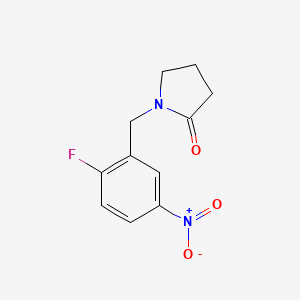
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrrolones Pyrrolones are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one typically involves the bromination of a precursor pyrrolone compound. A common method might include:
Starting Material: 1-isobutyl-1H-pyrrol-2(5H)-one.
Bromination: The precursor is treated with bromine (Br2) in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Isolation: The product is then isolated through filtration or extraction and purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, potentially forming 1-isobutyl-1H-pyrrol-2(5H)-one.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures or functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyrrolones.
Reduction: Formation of de-brominated pyrrolones.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating signaling pathways.
Chemical Reactivity: The bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-1-isobutyl-1H-pyrrol-2(5H)-one: Similar structure but with chlorine atoms instead of bromine.
3,4-Dibromo-1-methyl-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of an isobutyl group.
Uniqueness
3,4-Dibromo-1-isobutyl-1H-pyrrol-2(5H)-one is unique due to the presence of bromine atoms and the isobutyl group, which may confer distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C8H11Br2NO |
|---|---|
Molecular Weight |
296.99 g/mol |
IUPAC Name |
3,4-dibromo-1-(2-methylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C8H11Br2NO/c1-5(2)3-11-4-6(9)7(10)8(11)12/h5H,3-4H2,1-2H3 |
InChI Key |
MZBWRQXUCNMOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(=C(C1=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11784237.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11784245.png)
